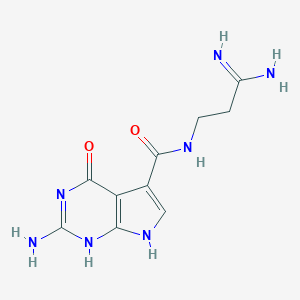
Echiguanine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echiguanine A is a naturally occurring alkaloid that is found in the leaves of Echium plantagineum, a species of plant in the Boraginaceae family. It was first isolated and identified in 1976 by a group of researchers from the University of Western Australia. Echiguanine A has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mécanisme D'action
The mechanism of action of echiguanine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, echiguanine A has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, echiguanine A is able to prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Echiguanine A has been found to have a number of different biochemical and physiological effects. In addition to its antitumor properties, echiguanine A has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been found to have antiviral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using echiguanine A in lab experiments is its potent antitumor properties. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, there are also some limitations to using echiguanine A in lab experiments. For example, it is a complex molecule that is difficult to synthesize, which can make it challenging to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are a number of different future directions for research on echiguanine A. One area of focus is on developing new synthesis methods that are more efficient and cost-effective. Another area of focus is on exploring the potential of echiguanine A as a treatment for other diseases, such as inflammatory diseases and viral infections. Finally, there is also a need for further research on the mechanism of action of echiguanine A, in order to better understand how it works and how it can be used to develop new drugs.
Applications De Recherche Scientifique
Echiguanine A has been the subject of a number of different scientific studies over the years. One of the most promising areas of research has been in the field of cancer treatment. Echiguanine A has been shown to have potent antitumor properties, and has been found to be effective against a number of different types of cancer cells, including breast, lung, and prostate cancer cells. In addition to its antitumor properties, echiguanine A has also been found to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
137319-25-6 |
|---|---|
Nom du produit |
Echiguanine A |
Formule moléculaire |
C10H13N7O2 |
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
2-amino-N-(3-amino-3-iminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N7O2/c11-5(12)1-2-14-8(18)4-3-15-7-6(4)9(19)17-10(13)16-7/h3H,1-2H2,(H3,11,12)(H,14,18)(H4,13,15,16,17,19) |
Clé InChI |
APPZNNNSVGCTRW-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCC(=N)N |
SMILES canonique |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



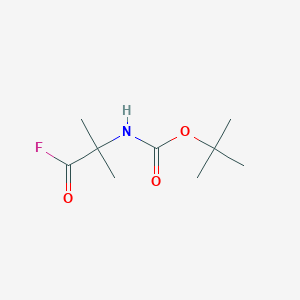
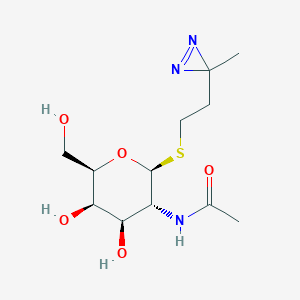
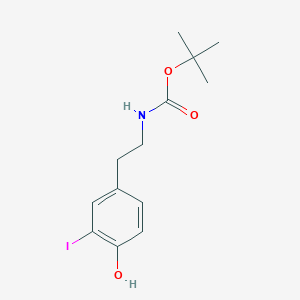
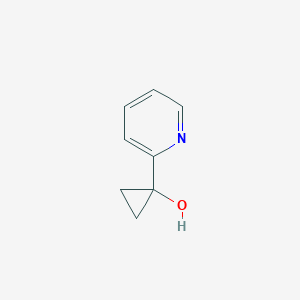
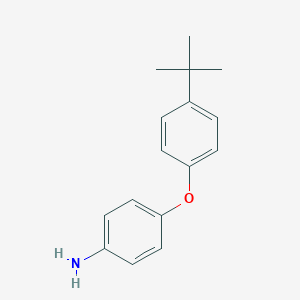
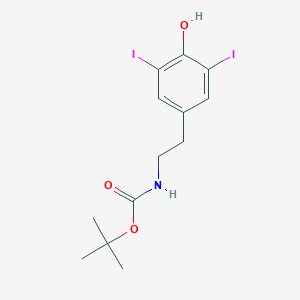
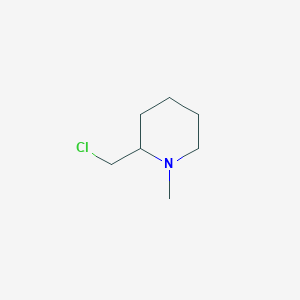
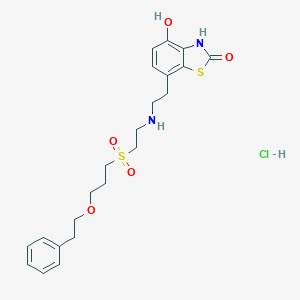
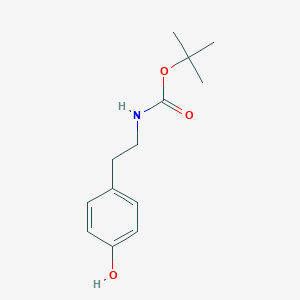
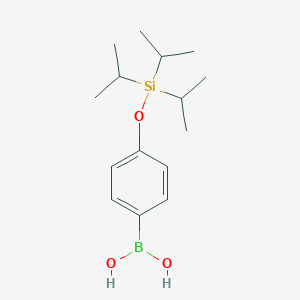
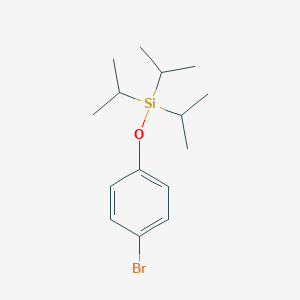
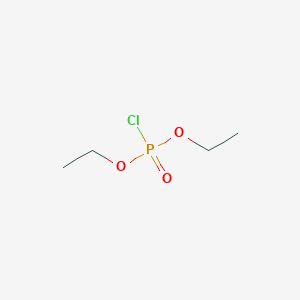
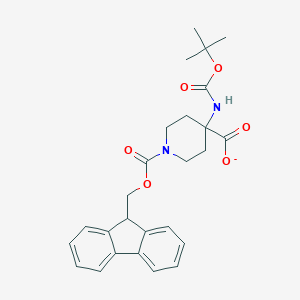
![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)